N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with phenylamino and methoxyphenyl groups. The process can be optimized using microwave irradiation, which reduces reaction time and improves yield and purity . Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to achieve high efficiency and consistency.
Chemical Reactions Analysis
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include cyanuric chloride, phenylamine, and methoxyphenylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The triazine core and attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, disruption of cellular processes, or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-methoxyphenyl)glycinamide can be compared with other triazine derivatives, such as:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: This compound also features a triazine core with amino groups, but lacks the methoxyphenyl group, resulting in different chemical properties and applications.
4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: This derivative has additional functional groups that confer unique biological activities, such as potential antiviral properties.
Properties
Molecular Formula |
C24H23N7O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23N7O2/c1-33-20-14-8-13-19(15-20)26-21(32)16-25-22-29-23(27-17-9-4-2-5-10-17)31-24(30-22)28-18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,26,32)(H3,25,27,28,29,30,31) |
InChI Key |
CRHFHQBMPRHHTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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